4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
Description
The compound 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:
- 4-Methylbenzenesulfonyl group at position 4 (electron-withdrawing, enhances stability).
- 3-Methylphenyl group at position 2 (moderate steric bulk, hydrophobic).
- Oxolan-2-ylmethylamine at position 5 (improves solubility via cyclic ether functionality).
While direct biological data for this compound are unavailable in the provided evidence, structurally related analogues exhibit cytotoxicity, enzyme inhibition, or receptor antagonism .
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-8-10-19(11-9-15)29(25,26)22-21(23-14-18-7-4-12-27-18)28-20(24-22)17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18,23H,4,7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINKGPHTNBYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the tetrahydrofuran-2-ylmethyl precursor. This precursor is then reacted with m-tolyl and tosylated oxazole intermediates under specific conditions to yield the final product. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the tosyl group.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Impact of Sulfonyl Group Substitution
- Target Compound : The 4-methylbenzenesulfonyl group provides moderate electron-withdrawing effects and lipophilicity, balancing stability and membrane permeability.
- Cytotoxicity in Daphnia magna was observed for 4-chlorophenylsulfonyl derivatives .
- Unsubstituted Benzenesulfonyl () : Lacks steric/electronic modulation from methyl or chloro groups, possibly leading to weaker target interactions.
Role of Position 2 Substituents
- 3-Methylphenyl (Target) : Hydrophobic and sterically bulky, likely contributing to target binding via π-π interactions.
Amine Substituent at Position 5
Biological Activity
4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates an oxazole ring, a sulfonamide group, and an oxolan (tetrahydrofuran) moiety. These structural components may contribute to its biological activities through various mechanisms of action.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 396.50 g/mol |
| CAS Number | 862738-69-0 |
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzenesulfonamide derivatives possess high bacteriostatic activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Key Findings
- Bacteriostatic Effects : Compounds similar to the target compound demonstrated low minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive strains .
- Biofilm Inhibition : Some derivatives effectively inhibited biofilm formation by MRSA, suggesting potential use in treating persistent infections .
Anticancer Activity
The anticancer potential of compounds with similar structures has been explored in various studies. For example, certain oxazole derivatives have shown selective cytotoxicity against cancer cell lines.
Case Studies
- Cytotoxicity Assays : Compounds exhibiting structural similarity have been tested against human cancer cell lines, including breast and colon cancer cells. Results indicated significant cytotoxic effects with IC50 values in the nanomolar range .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It could interact with specific receptors or proteins, altering cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique features and potential advantages of this compound.
| Compound | Activity Profile |
|---|---|
| N-(benzenesulfonyl)-3-cyclohexylpropanamide | High bacteriostatic activity against Gram-positive bacteria (MIC: 8 µg/mL) |
| N-(tetrahydrofuran-2-ylmethyl)-benzothiazole | Potent anticancer activity in breast cancer cell lines (IC50: <10 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
